Home > Products > Screening Compounds P111904 > 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride -

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride

Catalog Number: EVT-10919796
CAS Number:
Molecular Formula: C17H17Cl2N3O2
Molecular Weight: 366.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pharmacological Mechanisms of Action

AMPA/Kainate Receptor Antagonism and Neurotransmission Modulation

4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline dihydrochloride (GYKI 52466 dihydrochloride) functions as a selective, noncompetitive antagonist of ionotropic glutamate receptors, with preferential activity against α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This compound exhibits distinct selectivity profiles, demonstrating potent inhibition of AMPA receptor-mediated currents (half-maximal inhibitory concentration [IC₅₀] = 10–20 μM) while showing significantly weaker effects on kainate receptor responses (IC₅₀ ≈ 450 μM) and negligible activity against N-methyl-D-aspartate (NMDA) receptors even at high concentrations (>50 μM) [7]. The molecular basis for this selectivity resides in its specific binding to allosteric sites on AMPA receptor subunits, effectively blocking ion channel gating without competing with endogenous glutamate binding [2].

Electrophysiological studies confirm that this compound potently suppresses AMPA-induced depolarization in cortical and hippocampal neurons, effectively modulating glutamatergic excitatory neurotransmission. The pharmacological significance extends to its ability to cross the blood-brain barrier following systemic administration, enabling in vivo modulation of central nervous system excitability . This targeted receptor antagonism underlies the compound's physiological effects, including muscle relaxation and anticonvulsant activity, which are mechanistically distinct from gamma-aminobutyric acid (GABA)-mediated inhibition characteristic of classical benzodiazepines .

Table 1: Receptor Selectivity Profile of GYKI 52466 Dihydrochloride

Receptor TypeIC₅₀ (μM)Biological Effect
AMPA10–20Complete suppression of ion currents
Kainate~450Partial inhibition at high concentrations
NMDA>>50Negligible effect

Noncompetitive Binding Dynamics in Glutamate Signaling Pathways

The compound exhibits distinctive noncompetitive binding kinetics characterized by allosteric inhibition that is use-dependent and voltage-independent. Unlike competitive antagonists that directly occupy glutamate binding sites, this benzodiazepine derivative binds to a separate modulatory domain on AMPA receptors, inducing conformational changes that stabilize the closed state of the ion channel [2]. This mechanism is evidenced experimentally through its ability to inhibit AMPA receptor currents without displacing radioactive glutamate analogues from primary binding sites. The binding site has been molecularly localized to the transmembrane assembly domains of GluA2 subunits, explaining its selective action on AMPA versus other ionotropic glutamate receptors .

Kinetic analyses reveal that the compound demonstrates a rapid association rate with AMPA receptors, producing an almost immediate suppression of ion flux following receptor activation. This rapid kinetics profile contributes to its effectiveness in blocking pathological hyperexcitation while allowing basal neurotransmission. The binding exhibits positive cooperativity, with greater inhibitory efficacy at higher receptor occupancy states during high-frequency synaptic transmission . This property is particularly relevant for its therapeutic effects in epilepsy, where it preferentially suppresses high-frequency neuronal firing associated with seizure propagation without completely abolishing physiological glutamate signaling [7].

Table 2: Binding Kinetics of GYKI 52466 Dihydrochloride at AMPA Receptors

ParameterCharacteristicFunctional Implication
Binding SiteAllosteric (transmembrane domain)Non-competitive with glutamate
AssociationRapid (millisecond scale)Immediate suppression of receptor activation
Use-DependencePositive cooperativityEnhanced inhibition during pathological hyperactivity
Voltage SensitivityIndependentConsistent efficacy across neuronal membrane potentials

Role in Attenuating Excitotoxicity in Cerebral Ischemia Models

In models of cerebral ischemia, this benzodiazepine derivative demonstrates significant cerebroprotective effects by attenuating glutamate-mediated excitotoxicity—a pathological process where excessive glutamate release triggers calcium overload and neuronal death. The compound exerts neuroprotection through multiple complementary mechanisms: (1) direct blockade of AMPA receptor channels reduces calcium influx; (2) secondary suppression of ischemia-induced glutamate release interrupts excitotoxic cascades; and (3) inhibition of GABA efflux helps maintain inhibitory balance . Experimental evidence from rodent stroke models shows that administration within 60 minutes of ischemic onset reduces cortical infarct volume by 45–60% and significantly improves neurological outcomes compared to untreated controls .

The anti-excitotoxic efficacy extends beyond acute receptor blockade to modulation of downstream apoptotic pathways. By preventing calcium overload, the compound inhibits mitochondrial permeability transition pore opening and subsequent cytochrome c release, thereby reducing caspase activation. These mechanisms collectively preserve cellular integrity in vulnerable brain regions, particularly the striatum and cortex, which exhibit high AMPA receptor density . Importantly, the therapeutic window for neuroprotection correlates with the duration of glutamate surge following ischemia, making early intervention critical for maximal efficacy. The compound also demonstrates anti-inflammatory effects in ischemic tissue, reducing microglial activation and pro-inflammatory cytokine production that contribute to secondary neuronal damage .

Table 3: Neuroprotective Efficacy in Experimental Ischemia Models

ParameterEffectProposed Mechanism
Cortical Infarct Volume45-60% reductionAMPA receptor blockade reducing calcium influx
Neurological Deficit ScoresSignificant improvementPreservation of neuronal function in motor/sensory cortex
Glutamate Microdialysate70-80% suppressionInhibition of pathological glutamate release
GABA HomeostasisPreservationPrevention of ischemia-induced GABA efflux

Modulation of Synaptic Plasticity and Long-Term Potentiation

The compound exerts frequency-dependent inhibition of long-term potentiation (LTP), the electrophysiological correlate of learning and memory. At the Schaffer collateral-CA1 synapse in hippocampal slices, it suppresses LTP induction without affecting baseline synaptic transmission when applied at concentrations selective for AMPA receptor blockade . This selective action demonstrates the critical role of AMPA receptors in plasticity processes versus basal neurotransmission. The inhibition occurs through prevention of the initial depolarization required for NMDA receptor activation, thereby blocking calcium entry essential for LTP induction pathways .

The compound's effect on synaptic plasticity exhibits regional specificity within the hippocampus, with greater suppression in the CA1 region compared to the dentate gyrus. This differential effect correlates with variations in AMPA receptor subunit composition across hippocampal subregions. Additionally, the compound modulates short-term plasticity phenomena including paired-pulse facilitation, suggesting presynaptic mechanisms secondary to reduced postsynaptic excitability . These plasticity-modulating properties have significant implications for both pathological and physiological processes: while excessive LTP suppression may impair cognitive function, appropriate modulation of hyperactive circuits may benefit conditions like epilepsy and neuropathic pain. The compound also influences metaplasticity—the modulation of future plasticity by prior synaptic activity—by resetting synaptic thresholds for long-term depression induction .

Table 4: Effects on Synaptic Plasticity Parameters

Plasticity ParameterEffectFunctional Significance
Long-Term Potentiation (LTP)Frequency-dependent suppressionPrevents hyperexcitability in learning circuits
NMDA Receptor ActivationSecondary reductionLimits calcium-dependent plasticity mechanisms
Paired-Pulse FacilitationIncreased ratioEnhanced short-term synaptic dynamics
Metaplastic ThresholdElevatedReduced susceptibility to subsequent plasticity induction

Properties

Product Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride

IUPAC Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride

Molecular Formula

C17H17Cl2N3O2

Molecular Weight

366.2 g/mol

InChI

InChI=1S/C17H15N3O2.2ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;;/h2-5,7-8H,6,9,18H2,1H3;2*1H

InChI Key

NDRITPLSHUPVRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.